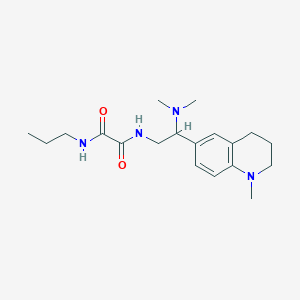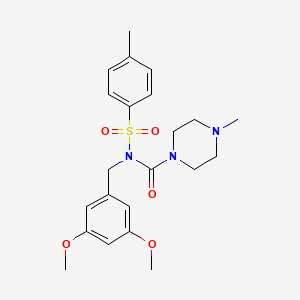![molecular formula C15H14FN5O2 B2992658 9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 838886-02-5](/img/structure/B2992658.png)
9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” belongs to the class of chemical compounds characterized by a pyrimidine ring substituted with two carbonyl groups . Pyrimidinediones are known to have various biological activities and are used in the medical and pharmaceutical fields .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, related compounds have been synthesized using various methods. For instance, pyrimido[4,5-d]pyrimidines have been synthesized via a regioselective synthetic route involving alkylation with an alkyl halide . In another study, pyrimidine-thiones were synthesized via C=O group conversion into the C=S functional group-based tricyclic pyrimidinone systems using Lawesson’s reagent and phosphorus pentasulfide as thionation agents .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrimidine ring substituted with two carbonyl groups . The presence of a pyrano[2,3-d]pyrimidine 2,4 dione scaffold is important for interactions with the amino acids present in the active site of the enzyme .Wissenschaftliche Forschungsanwendungen
Fluorescent Properties and Imaging Applications
A study focused on the synthesis and properties of fluorodipyrrinones, highlighting their potential as cholephilic fluorescence and 19F MRI imaging agents for probing liver and biliary metabolism. These compounds, upon intravenous injection in rats, were largely excreted unchanged in bile, showcasing their potential for imaging applications (Boiadjiev et al., 2006).
Synthesis and Chemical Properties
Research on the efficient synthesis of 7,8-Dihydropyrimido[5,4-d]pyrimidines by treating 9-aryl-6-cyanopurines with primary amines has been reported. This synthesis pathway underscores the versatility of purine derivatives in chemical transformations (Carvalho et al., 2007).
Spectral and Photophysical Studies
Spectral and photophysical properties of imidazo[1,2-a]purine derivatives related to acyclovir have been studied, focusing on their fluorescence behavior in various solvents and pH conditions. This research contributes to understanding the photophysical properties of purine derivatives for potential applications in drug design (Wenska et al., 2004).
Crystal Structure Analysis
The crystal structure and molecular docking study of a pyrimidine derivative highlighted its potential in medicinal and pharmaceutical applications. The study emphasizes the compound's structural features that may influence its biological activity (Gandhi et al., 2016).
Antitumor and Antiviral Nucleosides
Pyrrolo[2,3-d]pyrimidine (7-deazapurine) derivatives have been identified as potent cytostatic or cytotoxic agents, highlighting their significance in designing antitumor and antiviral nucleosides. These compounds demonstrate the potential for development into therapeutic agents (Perlíková & Hocek, 2017).
Urease Inhibition
A study on the synthesis and urease inhibition activity of pyrido[1,2-a]pyrimidine-2,4(3H)-diones provides insights into their potential as inhibitors, contributing to the development of novel therapeutic agents (Rauf et al., 2010).
Wirkmechanismus
Target of Action
The compound, also known as 9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione, is a derivative of pyrimidine . Pyrimidine derivatives have been found to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
The compound’s mode of action is likely related to its ability to inhibit protein kinases . Protein kinases are enzymes that stimulate phosphate transfer from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates . By inhibiting these enzymes, the compound can potentially disrupt cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
Biochemical Pathways
The inhibition of protein kinases can affect various biochemical pathways. For instance, it can disrupt the signaling pathways that regulate cell growth and differentiation, leading to potential anticancer activity . .
Pharmacokinetics
Many pyrimidine derivatives have been found to possess promising anticancer activity , suggesting that they may have favorable pharmacokinetic properties that allow them to reach their targets in the body effectively.
Result of Action
The result of the compound’s action is likely to be the disruption of cellular signaling processes, leading to potential anticancer activity . By inhibiting protein kinases, the compound can disrupt the signaling pathways that regulate cell growth and differentiation . This can potentially lead to the death of cancer cells or the inhibition of their growth.
Eigenschaften
IUPAC Name |
9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O2/c1-19-12-11(13(22)18-15(19)23)21-8-2-7-20(14(21)17-12)10-5-3-9(16)4-6-10/h3-6H,2,7-8H2,1H3,(H,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYLKYHCZODWPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3CCCN(C3=N2)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-5-(propan-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2992580.png)
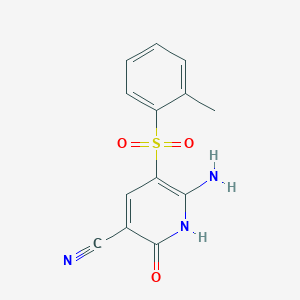
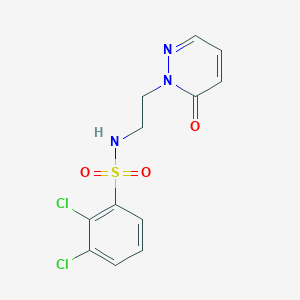
![4-[[methyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]methyl]benzamide](/img/structure/B2992583.png)
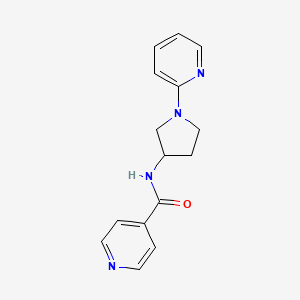
![1'-(2-Ethylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2992585.png)
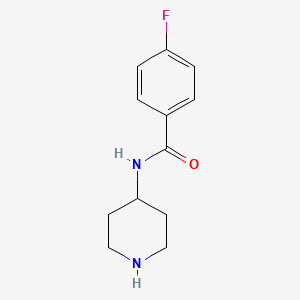
![2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2992587.png)
![5-Fluoro-2-[1-(2-methoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2992588.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide](/img/structure/B2992591.png)
